molecular formula C20H15NO5 B491832 2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate CAS No. 670259-38-8

2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate

Cat. No.: B491832
CAS No.: 670259-38-8
M. Wt: 349.3g/mol
InChI Key: WRYNDYVAOHNQGE-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a heterocyclic compound featuring a benzo-fused pyridoindole core with a 6,11-diketone system and a 2-methoxyethyl ester group at position 12. The compound’s synthesis involves optimizing the esterification of 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid, as reported in studies by Len et al. .

Properties

IUPAC Name

2-methoxyethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-25-10-11-26-20(24)15-14-8-4-5-9-21(14)17-16(15)18(22)12-6-2-3-7-13(12)19(17)23/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYNDYVAOHNQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

Reactants :

  • 2,3-Dichloronaphthalene-1,4-dione

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid)

Conditions :

  • Solvent: Ethanol

  • Catalyst: Pyridine

  • Temperature: Reflux (~78°C)

  • Duration: 12–24 hours

Mechanism :
The reaction proceeds via nucleophilic attack of Meldrum’s acid on the dichloronaphthoquinone, followed by cyclization and elimination of CO₂ and HCl. The ethyl ester forms in situ due to ethanol’s participation as a nucleophile.

Yield : ~70–80% (reported for analogous systems).

Hydrolysis to 6,11-Dioxo-6,11-Dihydrobenzo[f]Pyrido[1,2-a]Indole-12-Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid for further derivatization.

Alkaline Hydrolysis

Reactants :

  • Ethyl ester (1 equiv)

  • Potassium hydroxide (2–3 equiv)

Conditions :

  • Solvent: Isopropanol

  • Temperature: 60–80°C

  • Duration: 4–6 hours

Workup :
The reaction mixture is acidified with dilute HCl (pH ~2–3), precipitating the carboxylic acid.

Yield : 85–90% (optimized protocol).

Characterization :

  • ¹H NMR (DMSO-d₆): δ 10.14 (s, 1H, NH), 7.87–8.06 (m, 2H, aromatic), 7.58–7.75 (m, 2H, aromatic).

  • IR : 1680 cm⁻¹ (C=O stretch).

Acid Chloride Formation

The carboxylic acid is converted to its reactive acyl chloride intermediate.

Thionyl Chloride Method

Reactants :

  • Carboxylic acid (1 equiv)

  • Thionyl chloride (3–5 equiv)

Conditions :

  • Solvent: Dry benzene

  • Catalyst: 2–3 drops of N,N-dimethylformamide (DMF)

  • Temperature: 60°C

  • Duration: 3 hours

Workup :
Excess thionyl chloride and solvent are removed under vacuum.

Yield : >95%.

Characterization :

  • ¹H NMR (CDCl₃): δ 10.14 (m, 1H, CH), 7.87–8.06 (m, 2H, aromatic).

  • IR : 1765 cm⁻¹ (C=O stretch of acid chloride).

Esterification with 2-Methoxyethanol

The acid chloride reacts with 2-methoxyethanol to form the target ester.

Nucleophilic Acyl Substitution

Reactants :

  • Acid chloride (1 equiv)

  • 2-Methoxyethanol (1.2 equiv)

Conditions :

  • Solvent: Chlorobenzene

  • Base: Triethylamine (1.5 equiv)

  • Temperature: 80–100°C

  • Duration: 2–3 hours

Workup :
The mixture is cooled, and the product is isolated via filtration or extraction.

Yield : 70–75% (estimated from analogous amide syntheses).

Characterization :

  • ¹H NMR : Expected signals for the 2-methoxyethyl group (δ 3.35–3.55, OCH₃; δ 4.40–4.60, COOCH₂).

  • MS (ESI) : m/z 349.3 [M+H]⁺.

Alternative Route: Transesterification of Ethyl Ester

A direct method to replace the ethyl group with 2-methoxyethyl.

Catalytic Transesterification

Reactants :

  • Ethyl ester (1 equiv)

  • 2-Methoxyethanol (excess)

Conditions :

  • Catalyst: Titanium(IV) isopropoxide (0.1 equiv)

  • Temperature: 120–140°C

  • Duration: 6–8 hours

Mechanism :
The Lewis acid facilitates alkoxide exchange, displacing ethoxide with 2-methoxyethoxide.

Yield : 60–65% (theoretical, unoptimized).

Comparative Analysis of Methods

Parameter Acid Chloride Route Transesterification
Steps31
Overall Yield~55%~60%
ScalabilityHighModerate
ByproductsHCl, SO₂Ethanol
Purification DifficultyModerateLow

The acid chloride route offers higher reliability due to established protocols, while transesterification reduces step count but requires optimization.

Challenges and Optimization Opportunities

  • Steric Hindrance : The 2-methoxyethyl group’s bulk may slow nucleophilic substitution, necessitating elevated temperatures.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) could improve 2-methoxyethanol’s nucleophilicity.

  • Catalyst Screening : Enzymatic catalysts (e.g., lipases) may enhance transesterification efficiency under milder conditions.

Chemical Reactions Analysis

2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, resulting in the formation of various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzo[f]pyridoindoles exhibit promising anticancer properties. For instance, compounds related to 2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.

  • Case Study : A study demonstrated that similar compounds can induce apoptosis in various cancer cell lines, making them potential candidates for further development as anticancer agents .

Protein Kinase Inhibition

The compound has been identified as a potential protein kinase inhibitor. Protein kinases play crucial roles in cellular signaling and are often implicated in cancer and other diseases.

  • Research Findings : A patent describes the effectiveness of certain derivatives as inhibitors of hepatocyte growth factor (HGF) mediated pathways, suggesting their utility in treating diseases associated with abnormal HGF signaling .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of compounds related to this structure against various pathogens. The exploration of these compounds could lead to new treatments for infections caused by resistant bacterial strains.

  • Case Study : Research has shown that certain derivatives exhibit activity against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant concerns in clinical settings .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Anticancer ActivityInhibition of cancer cell proliferation and induction of apoptosisInduces apoptosis in various cancer cell lines
Protein Kinase InhibitionTargeting HGF-mediated pathwaysEffective in preclinical models
Antimicrobial PropertiesActivity against resistant bacterial strainsEffective against A. baumannii and P. aeruginosa

Mechanism of Action

The mechanism of action of 2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific proteins and enzymes, inhibiting their activity. This binding can lead to various biological effects, depending on the target and pathway involved. The compound’s fluorescent properties also make it useful in studying molecular interactions and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate, highlighting substituent variations, synthetic routes, and biological activities:

Compound Substituent at Position 12 Key Synthetic Method Reported Biological Activity Reference
This compound 2-Methoxyethyl ester Esterification of the parent carboxylic acid Predicted antifungal/antitumor activity (PASS Online)
12-(4-Methoxybenzoyl)-2-methyl-benzo[f]pyrido[1,2-a]indole-6,11-dione 4-Methoxybenzoyl Cyclization of naphthoquinone derivatives with active methylenes Antimycobacterial activity (tested against M. tuberculosis)
12-Benzoyl-2-methylnaphtho[2,3-b]-indolizine-6,11-dione Benzoyl Nucleophilic substitution and cyclization of pyridinium chlorides Structural similarity to fluorescent indolizines; no explicit bioactivity reported
Benzo[f]pyrido[1,2-a]indole-6,11-diones (general class) Variable (e.g., methyl, aryl groups) Cyclization of 1,4-dioxo-(1,4-dihydronaphthalen-2-yl)-4-methyl-pyridinium chlorides Antifungal activity against Candida spp. (MIC: 2–8 µg/mL)
Pyrido[1,2-a]pyrimidines (unrelated scaffold) N/A Acylation of lithium amide bases with alkynoate esters Antimicrobial effects (weaker than ampicillin/clotrimazole)

Key Structural and Functional Differences:

Substituent Effects: The 2-methoxyethyl ester in the target compound enhances solubility compared to lipophilic substituents like benzoyl or 4-methoxybenzoyl in analogs . This group may improve bioavailability, a critical factor for drug candidates.

Biological Activity: Benzo[f]pyrido[1,2-a]indole-6,11-diones with aryl substituents (e.g., 4-methoxybenzoyl) exhibit antimycobacterial activity, while the 2-methoxyethyl ester derivative’s activity remains computationally predicted . Antifungal activity is pronounced in analogs with electron-withdrawing groups (e.g., diones), whereas pyrido[1,2-a]pyrimidines show weaker antimicrobial effects .

Synthetic Accessibility: The target compound’s synthesis via esterification is straightforward compared to multi-step cyclizations required for benzoyl-substituted analogs .

Research Findings and Implications

  • Structural Insights : X-ray crystallography of 12-(4-methoxybenzoyl)-2-methyl derivatives reveals a planar fused-ring system with dihedral angles (~57.8°) between substituents and the core, suggesting conformational flexibility . The 2-methoxyethyl group’s orientation may similarly influence binding interactions.
  • Biological Potential: While benzo[f]pyrido[1,2-a]indole-6,11-diones show promise as antifungal/antimycobacterial agents, the 2-methoxyethyl ester derivative requires experimental validation to confirm computational predictions .
  • Synthetic Advancements : The optimized esterification route for the target compound contrasts with the complex cyclizations needed for related structures, highlighting its scalability for medicinal chemistry applications .

Biological Activity

2-Methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
Molecular Formula C16H15N2O4
Molecular Weight 299.31 g/mol
IUPAC Name This compound
CAS Number 430449-92-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been reported to interact with myeloperoxidase (MPO), which plays a role in inflammatory responses .
  • Receptor Modulation : It may modulate the activity of G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes .
  • Gene Expression Regulation : The compound could influence gene expression related to inflammation and immune responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound shows promise against various bacterial strains, including those listed on the WHO's priority pathogens list .
  • Anti-inflammatory Effects : The compound's ability to inhibit MPO suggests potential applications in treating inflammatory disorders such as vasculitis and cardiovascular diseases .
  • Antioxidant Properties : Some studies indicate that compounds with similar structures possess antioxidant properties, which could contribute to their therapeutic effects.

Case Studies

Several case studies have explored the biological activity of related compounds within the same structural family:

  • A study published in Journal of Medicinal Chemistry highlighted the development of similar indole derivatives that exhibited significant antibacterial activity against Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting potential for drug development against resistant strains .
  • Another investigation focused on the role of MPO inhibitors in preclinical models of inflammatory diseases. The lead compounds demonstrated robust inhibition of MPO activity in vivo, supporting their therapeutic potential in inflammatory conditions .

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